molecular formula C15H12FNO2S B1644633 5-Fluoro-1-tosyl-1H-indole

5-Fluoro-1-tosyl-1H-indole

Cat. No.: B1644633
M. Wt: 289.3 g/mol
InChI Key: JPFSSJDNUINXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-tosyl-1H-indole is a fluorinated indole derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The addition of a fluorine atom and a tosyl group to the indole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-tosyl-1H-indole typically involves the cyclization of 1,1-difluoro-1-alkenes. One common method is the 5-endo-trig cyclization, where 1,1-difluoro-1-alkenes undergo cyclization to form the indole ring . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-tosyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The fluorine and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl compounds, while substitution reactions can introduce new functional groups to the indole ring.

Scientific Research Applications

5-Fluoro-1-tosyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-tosyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tosyl group enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-1-tosyl-1H-indole is unique due to the presence of both the fluorine atom and the tosyl group, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C15H12FNO2S

Molecular Weight

289.3 g/mol

IUPAC Name

5-fluoro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H12FNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3

InChI Key

JPFSSJDNUINXFD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from toluene-4-sulfonyl chloride and 5-fluoro-1H-indole, according to Method A, described above. Yield 100%; mp 106-108° C.; 1H NMR (CDCl3) δ 8.13-8.19 (dd, J=4, 8 Hz, 1H), 7.96 (d, J=8 Hz, 2H), 7.82 (d, J=4 Hz, 1H), 7.40-7.48 (m, 3H), 7.25-77.38 (m,1H), 6.83 (d, J=4 Hz, 1H), 2.55 (s, 3H); 13C NMR (CDCl3) δ 161.9, 158.1, 145.6, 135.4, 132.2, 132.1, 131.6, 130.3, 128.5, 127.2, 115.0, 114.9, 113.2, 112.8, 109.4, 109.3, 107.5, 107.1, 21.9.
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100%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoroindole (5.4 g) and toluene-4-sulphonyl chloride (9.12 g) in toluene (300 mL) is treated with a cooled solution of sodium hydroxide pellets (23.2 g) in water (200 mL) followed by the tetrabutylammonium hydrogen sulfate catalyst (400 mg). The mixture is stirred at rt for 24 h. The organic phase is separated, washed with water and brine, dried (MgSO4) and concentrated in vacuo to afford 5-fluoro-1-(toluene-4-sulfonyl)-1H-indole (10.7 g, 78%). MS: 290 (M+H)
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5.4 g
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9.12 g
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300 mL
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200 mL
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400 mg
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